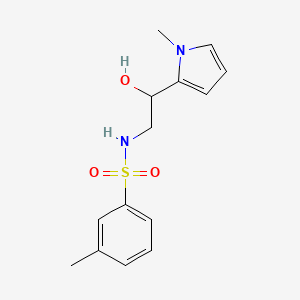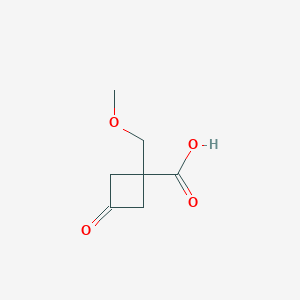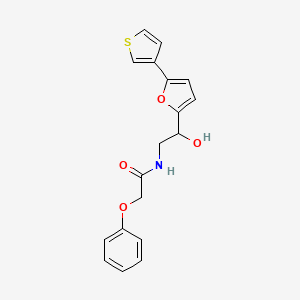![molecular formula C10H17N3OS B2708029 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine CAS No. 929974-25-4](/img/structure/B2708029.png)
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine is a chemical compound with the molecular formula C10H17N3OS It is known for its unique structure, which includes a thiazole ring and a morpholine moiety
Wissenschaftliche Forschungsanwendungen
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine has several scientific research applications:
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine typically involves a Mannich reaction. This reaction uses formaldehyde solution and 2,6-dimethylmorpholine under reflux conditions for about 8 hours . The reaction yields the desired product as a brownish-yellow powder with a melting point of 193–194°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Mannich reaction remains a fundamental approach. Scaling up this reaction would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing appropriate purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wirkmechanismus
The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol
- 4-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline
Uniqueness
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring and a morpholine moiety This structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds
Eigenschaften
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-7-3-13(4-8(2)14-7)5-9-6-15-10(11)12-9/h6-8H,3-5H2,1-2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCBPPBLHVYLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-allyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2707952.png)
![1-[[(3S,5R)-3-(Hydroxymethyl)-5-methylmorpholin-3-yl]methyl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2707953.png)
![4-(3,5-Difluorophenyl)-2-{[(pyridin-2-yl)methyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B2707956.png)


![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B2707960.png)
![2-methoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2707962.png)

![6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2707966.png)
![ethyl 2-(2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2707967.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2707968.png)
![N-(3-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2707969.png)
